molecular formula C4H10N2O3 B8046607 2-(2-Hydroxyethyloxy)acetohydrazide

2-(2-Hydroxyethyloxy)acetohydrazide

Cat. No.: B8046607
M. Wt: 134.13 g/mol
InChI Key: OZBGRUGMCCCOPU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyloxy)acetohydrazide is an organic compound with the molecular formula C4H10N2O3 It is a derivative of acetohydrazide, where the acetyl group is substituted with a 2-(2-hydroxyethyloxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyloxy)acetohydrazide typically involves the reaction of ethylene glycol with acetic anhydride to form 2-(2-hydroxyethyloxy)acetaldehyde, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of 2-(2-Hydroxyethyloxy)acetaldehyde

      Reactants: Ethylene glycol, acetic anhydride

      Conditions: Reflux in the presence of a catalyst such as sulfuric acid

      Product: 2-(2-Hydroxyethyloxy)acetaldehyde

  • Step 2: Formation of this compound

      Reactants: 2-(2-Hydroxyethyloxy)acetaldehyde, hydrazine hydrate

      Conditions: Room temperature, aqueous medium

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyethyloxy)acetone.

    Reduction: Formation of 2-(2-hydroxyethyloxy)ethanol.

    Substitution: Formation of various substituted hydrazides depending on the substituent used.

Scientific Research Applications

2-(2-Hydroxyethyloxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and as a reagent in enzymatic studies.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. It can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetohydrazide: The parent compound, lacking the 2-(2-hydroxyethyloxy) group.

    2-(2-Hydroxyethyloxy)acetaldehyde: An intermediate in the synthesis of 2-(2-Hydroxyethyloxy)acetohydrazide.

    Ethylene Glycol: A precursor in the synthesis.

Uniqueness

This compound is unique due to the presence of both a hydrazide and a hydroxyethyloxy group, which confer distinct reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and materials science.

Properties

IUPAC Name

2-(2-hydroxyethoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c5-6-4(8)3-9-2-1-7/h7H,1-3,5H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBGRUGMCCCOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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